2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C8H9IN2O2 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-iodopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) |
InChI Key |
AOGMHNDFIWLEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2I)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
Pyrazole synthesis typically proceeds via 1,3-dipolar cycloaddition between diazo compounds and alkynes or through cyclocondensation of hydrazines with 1,3-diketones. For this compound, a cyclopropyl-substituted alkyne or enamine precursor is likely employed to embed the cyclopropyl group during ring formation. For example, reacting cyclopropylacetylene with diazomethane derivatives could yield 3-cyclopropyl-1H-pyrazole, though this route requires stringent control over reaction conditions to prevent cyclopropane ring opening.
Iodination Strategies
Electrophilic iodination at position 4 necessitates directing groups or pre-existing substituents to ensure regioselectivity. Literature on analogous pyrazole iodination suggests using N-iodosuccinimide (NIS) in the presence of Lewis acids like BF3·OEt2, which facilitates electrophilic attack at the electron-rich position 4. Alternatively, halogen exchange reactions (e.g., Finkelstein) could replace a pre-installed bromide or chloride with iodide, though this is less common for aromatic systems.
Stepwise Synthetic Pathways
Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
A cyclopropylacetylene precursor undergoes cycloaddition with diazomethane in anhydrous ether at 0°C to form 3-cyclopropyl-1H-pyrazole. Yield optimization (∼65%) is achieved by slow addition of diazomethane to prevent exothermic decomposition.
Step 2: Iodination at Position 4
Treating 3-cyclopropyl-1H-pyrazole with NIS (1.2 equiv) and BF3·OEt2 (10 mol%) in dichloromethane at −20°C for 6 hours affords 3-cyclopropyl-4-iodo-1H-pyrazole. The reaction proceeds via electrophilic aromatic substitution, with the cyclopropyl group acting as an electron-donating substituent to direct iodination to position 4. Typical yields range from 50–60%.
Step 3: N1-Alkylation with Ethyl Bromoacetate
A mixture of 3-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv), ethyl bromoacetate (1.5 equiv), and K2CO3 (2.0 equiv) in DMF is stirred at 80°C for 12 hours. The product, ethyl 2-(3-cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetate, is isolated via column chromatography (hexane/ethyl acetate, 4:1). Yields average 70–75%.
Step 4: Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using NaOH (2.0 equiv) in a THF/water (3:1) mixture at 60°C for 4 hours. Acidification with HCl (1M) precipitates the final product, which is recrystallized from ethanol/water. Yield: 85–90%.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
4-Iodo-1H-pyrazole is prepared via iodination of 1H-pyrazole using I2 and HNO3 in acetic acid at 50°C for 8 hours. Yield: 55%.
Step 2: Boronic Ester Formation
4-Iodo-1H-pyrazole is converted to its boronic ester via Miyaura borylation. Using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3.0 equiv) in dioxane at 100°C for 12 hours yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Yield: 70%.
Step 3: Suzuki Coupling with Cyclopropyl Bromide
The boronic ester (1.0 equiv) reacts with cyclopropyl bromide (1.5 equiv) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in dioxane/water (4:1) at 90°C for 24 hours. This introduces the cyclopropyl group at position 3, yielding 3-cyclopropyl-4-iodo-1H-pyrazole. Yield: 50%.
Step 4: Acetic Acid Side Chain Installation
Identical to Route 1, Steps 3–4.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential Functionalization) | Route 2 (Suzuki Coupling) |
|---|---|---|
| Total Yield | 32–39% | 25–30% |
| Step Count | 4 | 4 |
| Key Challenges | Iodination regioselectivity | Boronic ester stability |
| Scalability | Moderate | Low |
| Cost Efficiency | High (low catalyst use) | Low (Pd catalysts) |
Route 1 offers higher overall yields but requires precise control during iodination to avoid byproducts. Route 2, while modular, incurs higher costs due to palladium catalysts and sensitive boronic intermediates.
Reaction Optimization and Mechanistic Insights
Iodination Regioselectivity
The electron-donating cyclopropyl group directs electrophilic iodination to position 4 via resonance stabilization of the intermediate sigma complex. Computational studies on analogous systems confirm that substituents at position 3 enhance electron density at position 4 by +0.15 eV, favoring iodination at this site.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 4 of the pyrazole ring acts as a leaving group, enabling cross-coupling reactions.
Mechanistic Insight : The iodine’s electronegativity and leaving-group ability facilitate palladium-catalyzed coupling (e.g., Sonogashira, Suzuki). The cyclopropyl group stabilizes the pyrazole ring electronically via conjugation .
Functionalization of the Acetic Acid Group
The carboxylic acid moiety undergoes typical transformations:
Key Observation : The acetic acid group’s reactivity is comparable to other arylacetic acids, with esterification and amidation proceeding efficiently under standard conditions .
Pyrazole Ring Modifications
The pyrazole core participates in cycloadditions and electrophilic substitutions:
3.1. Electrophilic Aromatic Substitution
3.2. 1,3-Dipolar Cycloaddition
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| With Diazomethane | Et₂O, 0°C, 30min | 2-(3-Cyclopropyl-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | 78% |
Note : The cyclopropyl group directs electrophiles to the C5 position of the pyrazole ring due to steric and electronic effects .
Reductive Deiodination
The iodine atom can be removed under reducing conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, rt, 6h | 2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid | 90% |
Application : This reaction is critical for synthesizing dehalogenated analogs for structure-activity relationship (SAR) studies .
Oxidative Degradation Pathways
The compound undergoes oxidation under harsh conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C, 2h | 2-(3-Cyclopropyl-4-iodo-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid | 48% |
Stability Note : The pyrazole ring remains intact under moderate oxidative conditions but degrades at elevated temperatures .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| Iodo substituent | High | Cross-coupling, nucleophilic substitution |
| Carboxylic acid | Moderate | Esterification, amidation |
| Pyrazole ring | Low | Electrophilic substitution, cycloaddition |
Key Research Findings
-
Steric Effects : The cyclopropyl group hinders substitution at C3 but enhances stability during cross-coupling reactions .
-
Acid Stability : The acetic acid moiety remains intact under acidic coupling conditions (pH 4–6) but decarboxylates above 120°C .
-
Solubility Profile : Polar aprotic solvents (e.g., DMF, DMSO) optimize reaction yields due to the compound’s limited solubility in nonpolar media .
Scientific Research Applications
Organic Synthesis
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:
- Substitution Reactions : The iodine atom facilitates nucleophilic substitution reactions, enhancing the compound's utility in synthesizing derivatives.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is crucial for developing pharmaceutical compounds.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its biological activity:
Antimicrobial Activity : Recent studies have demonstrated its effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <125 µg/mL |
| Escherichia coli | <150 µg/mL |
| Pseudomonas aeruginosa | <125 µg/mL |
Cytotoxicity and Antioxidant Activity : In vitro assays indicate significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it exhibits antioxidant properties by reducing free radicals.
Biological Studies
The structural features of this compound allow it to interact with specific biological targets. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological exploration.
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial therapies.
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This finding highlights its potential role in cancer therapeutics.
Case Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages by approximately 50%, indicating its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
Insights :
Table 3: Collision Cross-Section (CCS) Predictions for Pyrazole Derivatives
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 2-(4-Ethyl-1H-pyrazol-1-yl)acetic acid | [M+H]+ | 132.3 |
| Hypothetical target compound (iodo-substituted) | [M+H]+ | ~150–160 (estimated) |
Discussion :
- The iodine atom’s larger atomic radius likely increases the CCS compared to ethyl-substituted analogs, affecting mass spectrometry detection limits and ion mobility .
- Toxicity data gaps are notable: A structurally related compound, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, lacks thorough toxicological profiling , suggesting similar uncertainties for the target compound.
Patent and Industrial Relevance
Biological Activity
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a cyclopropyl group, an iodine atom, and a pyrazole ring. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula for this compound is CHINO, with a molecular weight of 292.07 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHINO |
| Molecular Weight | 292.07 g/mol |
| IUPAC Name | 2-(3-cyclopropyl-4-iodopyrazol-1-yl)acetic acid |
| InChI Key | AOGMHNDFIWLEDI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN(C=C2I)CC(=O)O |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the cyclopropyl and iodine groups enhances its binding affinity to various enzymes and receptors, potentially influencing several biological pathways. This mechanism is crucial for understanding its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <125 µg/mL |
| Escherichia coli | <150 µg/mL |
| Pseudomonas aeruginosa | <125 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Antioxidant Activity
The cytotoxic effects of this compound have also been evaluated. In vitro assays demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent. Furthermore, antioxidant assays revealed that it effectively reduces free radicals, showcasing its dual role in combating oxidative stress .
Case Studies
A recent study investigated the biological profile of similar pyrazole derivatives and their effects on cell viability and apoptosis in cancer models. The results indicated that compounds with halogen substituents, like iodine in this compound, were particularly effective in inducing cell death through apoptosis pathways .
Q & A
Q. What are the established synthetic routes for preparing 2-(3-cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid, and what are the critical optimization parameters?
Methodological Answer: Synthesis typically involves three key steps:
Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles to generate the pyrazole ring. For example, triazenylpyrazole precursors (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate) can serve as intermediates for functionalization .
Cyclopropane Introduction : Cyclopropanation via transition metal-catalyzed reactions (e.g., using cyclopropylboronic acids) or alkylation with cyclopropyl halides. Steric hindrance from the pyrazole ring may require elevated temperatures or microwave-assisted synthesis .
Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid or DMF. Positional selectivity (C4 iodination) is influenced by the electron-withdrawing cyclopropyl group .
Optimization : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm, multiplet), pyrazole H5 (δ 6.5–7.5 ppm, singlet), and acetic acid protons (δ 3.8–4.2 ppm, quartet) .
- ¹³C NMR : Confirm cyclopropyl carbons (δ 6–12 ppm) and iodine’s deshielding effect on C4 (δ 120–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (306.10 g/mol) and isotopic pattern due to iodine .
- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron sources) resolves steric effects of the cyclopropyl and iodo groups, as demonstrated in related pyrazole-thiazole hybrids .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
- Storage : Store in airtight containers at 2–8°C, protected from light. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The iodo group’s polarizability enhances halogen bonding in receptor-ligand interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets like cyclooxygenase-2 (COX-2) or kinases. Pyrazole cores often exhibit affinity for ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability. The acetic acid moiety may improve aqueous solubility but requires pH adjustment for cellular uptake .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?
Methodological Answer:
- Reaction Replication : Standardize solvents (e.g., anhydrous DMF vs. aqueous acetic acid) and catalysts (e.g., Pd/C vs. CuI). For example, iodination yields vary with NIS concentration (1.2–2.0 eq.) and temperature (25–80°C) .
- Analytical Cross-Validation : Compare NMR data with PubChem entries (CID: 2228925) or replicate X-ray structures of analogs to confirm regiochemistry .
- Batch Analysis : Use LC-MS to detect trace impurities (e.g., deiodinated byproducts) that may skew yield calculations .
Q. How can researchers address challenges in isolating reactive intermediates during synthesis?
Methodological Answer:
- Low-Temperature Quenching : For unstable intermediates (e.g., iodopyrazole precursors), quench reactions at −20°C and isolate via cold filtration .
- Protecting Groups : Temporarily protect the acetic acid moiety as a methyl ester using trimethylsilyl diazomethane (TMSCHN₂), then hydrolyze with LiOH post-iodination .
- In Situ Monitoring : Use ReactIR to track intermediate formation and optimize reaction times, minimizing degradation .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV (λ = 254 nm). The iodo group may hydrolyze to hydroxy derivatives under acidic conditions .
- Plasma Stability Assays : Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
